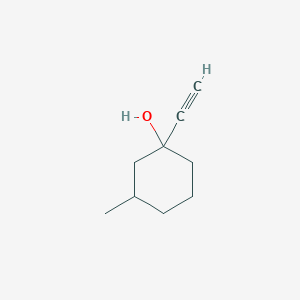
4-(PIPERIDINE-1-CARBOTHIOYL)ANILINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Piperidine-1-carbothioyl)aniline: is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom Compounds containing the piperidine moiety are significant in medicinal chemistry due to their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidine-1-carbothioyl)aniline typically involves the reaction of piperidine with aniline derivatives under specific conditions. One common method is the reaction of piperidine with 4-nitroaniline, followed by reduction to form the desired compound. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Piperidine-1-carbothioyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
4-(Piperidine-1-carbothioyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with piperidine moieties.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(Piperidine-1-carbothioyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Piperidine: A basic structure that forms the backbone of many derivatives.
Piperine: An alkaloid found in black pepper with various biological activities.
Piperidinone: A ketone derivative of piperidine with different chemical properties.
Uniqueness: 4-(Piperidine-1-carbothioyl)aniline is unique due to its specific functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H16N2S |
|---|---|
Poids moléculaire |
220.34 g/mol |
Nom IUPAC |
(4-aminophenyl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C12H16N2S/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9,13H2 |
Clé InChI |
JKKSMLIXGCREHV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=S)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol](/img/structure/B8800980.png)
![2-(2-Amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetic acid](/img/structure/B8800986.png)

![6-Chlorofuro[2,3-B]pyridin-3(2H)-one](/img/structure/B8801012.png)


